4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Brand Name: Vulcanchem
CAS No.: 1170536-40-9
VCID: VC11926954
InChI: InChI=1S/C15H16N4O2/c1-3-19-10(2)8-12(17-19)15(21)18-9-14(20)16-11-6-4-5-7-13(11)18/h4-8H,3,9H2,1-2H3,(H,16,20)
SMILES: CCN1C(=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol

4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

CAS No.: 1170536-40-9

Cat. No.: VC11926954

Molecular Formula: C15H16N4O2

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one - 1170536-40-9

Specification

CAS No. 1170536-40-9
Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
IUPAC Name 4-(1-ethyl-5-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C15H16N4O2/c1-3-19-10(2)8-12(17-19)15(21)18-9-14(20)16-11-6-4-5-7-13(11)18/h4-8H,3,9H2,1-2H3,(H,16,20)
Standard InChI Key CJZDZJRELBUATL-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32)C
Canonical SMILES CCN1C(=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32)C

Introduction

Synthesis Pathways

Synthesizing such a compound typically involves several steps, including the formation of the pyrazole and quinoxaline rings separately, followed by their coupling. The pyrazole ring can be synthesized using methods like the reaction of hydrazine with 1,3-diketones. The quinoxaline ring can be formed from o-phenylenediamine and a carbonyl compound.

Potential Applications

While specific applications of 4-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one are not well-documented, compounds with similar structures have shown promise in medicinal chemistry. For instance, quinoxaline derivatives have been explored for their anticancer properties, and pyrazole derivatives have been used in various therapeutic areas.

Data Tables

Given the lack of specific data on this compound, we can consider general properties of similar compounds:

PropertyGeneral Pyrazole DerivativesGeneral Quinoxaline Derivatives
Biological ActivityAntimicrobial, Anti-inflammatoryAnticancer, Antimicrobial
Synthesis PathwaysReaction with hydrazine and diketonesReaction with o-phenylenediamine and carbonyl compounds
Chemical StabilityGenerally stable under normal conditionsCan vary based on substitution patterns

Research Findings

Research on similar compounds suggests that modifications to the pyrazole and quinoxaline rings can significantly impact biological activity. For example, substituting different groups on the pyrazole ring can enhance its antimicrobial properties, while modifications to the quinoxaline ring can influence its anticancer activity.

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